molecular formula C21H22N6O3 B2629332 benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049486-16-9

benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2629332
CAS No.: 1049486-16-9
M. Wt: 406.446
InChI Key: RULYHQOOVSQVQC-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound featuring a benzo[d][1,3]dioxole moiety linked to a piperazine ring, which is further substituted with a tetrazole group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Tetrazole Group: The tetrazole ring is often synthesized via the cycloaddition of azide with nitrile compounds.

    Piperazine Derivative Formation: The piperazine ring is functionalized with the tetrazole and p-tolyl groups through nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the functionalized piperazine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The tetrazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or bioactive coatings for medical devices.

Mechanism of Action

The mechanism of action of benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with cellular targets such as enzymes and receptors. The tetrazole group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the piperazine ring can interact with receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole Derivatives: Compounds like benzo[d][1,3]dioxole-5-carboxylic acid share the benzo[d][1,3]dioxole core but differ in their functional groups.

    Tetrazole-Substituted Piperazines: Compounds such as 1-(p-tolyl)-4-(tetrazol-5-yl)piperazine have similar structural features but lack the benzo[d][1,3]dioxole moiety.

Uniqueness

The uniqueness of benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone lies in its combination of the benzo[d][1,3]dioxole, tetrazole, and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c1-15-2-5-17(6-3-15)27-20(22-23-24-27)13-25-8-10-26(11-9-25)21(28)16-4-7-18-19(12-16)30-14-29-18/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULYHQOOVSQVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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